molecular formula C8H7F3N2O2 B572583 Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS No. 1227048-89-6

Methyl 2-amino-5-(trifluoromethyl)nicotinate

Cat. No.: B572583
CAS No.: 1227048-89-6
M. Wt: 220.151
InChI Key: OJQOTGQGUUMFLP-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(trifluoromethyl)nicotinate is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is primarily valued as a synthetic building block or key intermediate for the development of novel therapeutic agents. This compound belongs to a class of 6-(trifluoromethyl)nicotinic acid derivatives that have been identified as promising scaffolds for the inhibition of HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function . The RNase H activity of HIV-1 RT is an essential, yet underexploited, viral target for antiretroviral therapy, making inhibitors based on this scaffold a significant area of investigation. Research on closely related analogs has demonstrated that these compounds can act as allosteric dual-site inhibitors, capable of suppressing both the RNase H and RNA-dependent DNA polymerase (RDDP) activities of HIV-1 RT . This dual-inhibition profile is a valuable polypharmacological approach that may help overcome the challenge of drug-resistant viral variants. The presence of the trifluoromethyl group and the amino moiety on the pyridine ring are critical structural features that contribute to the binding affinity and inhibitory potency of the resulting drug candidates. As a result, this compound provides researchers with a versatile precursor for synthesizing and optimizing new active structures. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care, adhering to all applicable laboratory safety standards.

Properties

IUPAC Name

methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQOTGQGUUMFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679103
Record name Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227048-89-6
Record name Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves esterifying 2-amino-5-(trifluoromethyl)nicotinic acid with methanol using sulfuric acid as a catalyst. This approach mirrors protocols for analogous benzoate esters.

Reaction Conditions :

  • Molar Ratio : 1:20 (acid:methanol)

  • Catalyst : Concentrated H₂SO₄ (10–15% v/v)

  • Temperature : Reflux (~65°C)

  • Duration : 12–24 hours

Mechanism :
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The trifluoromethyl group’s electron-withdrawing effect accelerates dehydration, favoring ester formation.

Yield Optimization :

  • Purity of Starting Material : Crude 2-amino-5-(trifluoromethyl)nicotinic acid must be free from hydrolytic byproducts.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate improves yield to 85–94%.

Example Protocol :

A mixture of 2-amino-5-(trifluoromethyl)nicotinic acid (5.2 mmol) in methanol (20 mL) and H₂SO₄ (0.5 mL) was refluxed for 18 hours. After neutralization and extraction, methyl 2-amino-5-(trifluoromethyl)nicotinate was obtained as a yellow oil in 94% yield.

Nucleophilic Aromatic Substitution of Chloronicotinate Derivatives

Amination of Methyl 2-Chloro-5-(Trifluoromethyl)Nicotinate

This two-step method first synthesizes methyl 2-chloro-5-(trifluoromethyl)nicotinate, followed by chlorine displacement with ammonia.

Step 1: Synthesis of Methyl 2-Chloro-5-(Trifluoromethyl)Nicotinate

  • Chlorination : Treating 2-hydroxy-5-(trifluoromethyl)nicotinic acid with PCl₅ or SOCl₂ yields the acid chloride, which is esterified with methanol.

  • Alternative Route : Direct chlorination of methyl nicotinate using N-chlorosuccinimide (NCS) under radical conditions.

Step 2: Ammonolysis

  • Reagents : Aqueous NH₃ (25–30%) or ammonium acetate

  • Solvent : Ethanol or DMF

  • Temperature : 80–120°C (sealed tube)

  • Catalyst : CuI or Pd(OAc)₂ for Buchwald-Hartwig-type amination

Challenges :

  • Regioselectivity : Competing substitution at other positions necessitates careful steric control.

  • Byproducts : Over-amination or hydrolysis of the ester group may occur.

Yield : 60–75% after silica gel chromatography.

Palladium-Catalyzed Carbonylation and Amination

Reductive Carbonylation of Nitro Precursors

A high-yielding but technically demanding approach involves converting nitro groups to amino groups via carbonylation.

Reaction Scheme :

  • Nitro Intermediate : Methyl 2-nitro-5-(trifluoromethyl)nicotinate is prepared via nitration.

  • Carbonylation : CO gas (1–3 atm), Pd(PPh₃)₄ catalyst, and NH₃ in DMF at 50°C.

Key Advantages :

  • Avoids harsh chlorination steps.

  • Enables late-stage introduction of the amino group.

Limitations :

  • Requires specialized equipment for gas handling.

  • Catalyst costs may limit scalability.

Yield : 68–78% under optimized conditions.

Protective Group Strategies for Amino Functionalization

Acylation-Protection Method

To prevent unwanted side reactions during esterification, the amino group is temporarily protected as an acyl derivative.

Protocol :

  • Protection : React 2-amino-5-(trifluoromethyl)nicotinic acid with pivaloyl chloride in dichloromethane (DCM) and triethylamine (TEA).

  • Esterification : Treat the acylated acid with methanol/H₂SO₄.

  • Deprotection : Hydrolyze the pivaloyl group using NaOH/EtOH.

Yield : 71% overall after three steps.

Comparison of Protecting Groups :

Protecting GroupConditions for RemovalYield Impact
PivaloylBasic hydrolysis+5–10%
BocTFA/DCM-5%
AcetylMild acid-15%

Microwave-Assisted Synthesis

Accelerated Esterification

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields.

Example :

  • Reactants : 2-Amino-5-(trifluoromethyl)nicotinic acid (1.07 g), methanol (20 mL), H₂SO₄ (0.5 mL)

  • Conditions : 125°C, 2 hours, microwave reactor

  • Yield : 51% after chromatography.

Advantages :

  • Energy-efficient and scalable.

  • Minimizes thermal degradation of the amino group.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs tubular reactors to enhance heat/mass transfer:

  • Residence Time : 30–60 minutes

  • Temperature : 70°C

  • Catalyst Recovery : Immobilized H₂SO₄ on silica gel reduces waste.

Economic Analysis :

ParameterBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
Yield85%91%
Waste Solvent1,200 L/kg300 L/kg

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and molecular properties between the target compound and analogs:

Compound Name Substituent (Position 2) Substituent (Position 5) Ester Group Molecular Weight (g/mol) Key Features
Methyl 2-amino-5-(trifluoromethyl)nicotinate -NH₂ -CF₃ Methyl 206.12 Amino group for H-bonding; high lipophilicity
Methyl 2-chloro-5-(trifluoromethyl)nicotinate -Cl -CF₃ Methyl 239.59 Electrophilic Cl for further reactions; high lipophilicity
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate -CHF₂ -NHCH₃ Ethyl 242.22 Reduced lipophilicity (vs. -CF₃); ethyl ester for metabolic stability
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -CF₃ -C(S)NH₂ Ethyl 292.28 Thioamide group for enhanced reactivity; methyl at position 6
Methyl 2-amino-5-(boronate ester)nicotinate -NH₂ -B(OR)₂ Methyl ~280 (estimated) Boronate for Suzuki coupling applications

Biological Activity

Methyl 2-amino-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_8F_3N_0_2 and a molar mass of approximately 205.13 g/mol. The trifluoromethyl group contributes to its lipophilicity, enhancing membrane permeability and interaction with biological targets.

Key Properties:

  • Boiling Point: Approximately 216.7 °C
  • Flash Point: 84.8 °C
  • Solubility: Varies with solvent polarity due to the presence of polar functional groups.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity and receptor binding, which can lead to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1512
Escherichia coli1810
Pseudomonas aeruginosa1415

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including lymphoma and carcinoma cells. The IC50 values indicate effective concentrations that inhibit cell growth significantly .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
Mouse TLX5 Lymphoma1.5
Human Fibroblasts>100
Ehrlich's Ascites Carcinoma20

Case Studies

  • In Vitro Studies on Antimicrobial Activity : A study demonstrated that this compound showed a significant zone of inhibition against Candida albicans and various dermophytes, indicating its potential as an antifungal agent .
  • Anticancer Research : In a recent investigation, derivatives of this compound were synthesized and tested for their cytotoxic effects on human cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action.

Applications in Drug Development

This compound is being explored for its potential applications in drug development. Its ability to enhance the pharmacokinetic properties of therapeutic agents makes it a candidate for further research in pharmaceuticals aimed at treating infections and cancer.

Q & A

Basic: What synthetic routes are available for Methyl 2-amino-5-(trifluoromethyl)nicotinate?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example:

  • SNAr Pathway : A chloro-substituted pyrimidine intermediate (e.g., 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline) reacts with potassium cyanide in dimethylsulfoxide (DMSO) at room temperature, followed by purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) .
  • Cross-Coupling : Zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) catalyze reactions between brominated precursors and boronic acids under nitrogen at 80°C .
    Key Data :
Reaction TypeYieldLCMS (m/z)HPLC Retention Time
SNAr38%265 [M+H]+1.16 minutes
Cross-CouplingNot reported265 [M+H]+0.81 minutes

Advanced: How does the trifluoromethyl group influence reactivity in medicinal chemistry applications?

Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates electronic properties, facilitating interactions with hydrophobic pockets in target proteins. For instance, in NaV1.8 inhibitor synthesis, intermediates derived from trifluoromethyl-substituted nicotinates undergo hydrolysis to carboxylic acids, which are critical for binding affinity . The group’s steric bulk may also reduce off-target interactions, as observed in selective kinase inhibitors.

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • LCMS : Detects molecular ion peaks (e.g., m/z 265 [M+H]+) and fragments.
  • HPLC : Retention times (e.g., 0.82–1.31 minutes under SQD-FA05/SMD-TFA05 conditions) validate purity .
  • NMR : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integration.
    Example Workflow :

Dissolve in deuterated DMSO.

Run 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm aromatic protons and ester carbonyl.

Validate trifluoromethyl presence via 19F^{19}\text{F} NMR (δ ~ -60 ppm).

Advanced: What challenges arise in optimizing reaction yields for trifluoromethyl-substituted heterocycles?

Methodological Answer:
Key challenges include:

  • Byproduct Formation : Competing hydrolysis of the ester group under basic conditions. Mitigate using anhydrous solvents and low temperatures.
  • Purification : Reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) resolves polar impurities .
  • Catalyst Poisoning : Trifluoromethyl groups may deactivate palladium catalysts. Use ligand-accelerated systems (e.g., DPPF) to enhance turnover .

Basic: How is the ester functional group leveraged in downstream modifications?

Methodological Answer:
The methyl ester serves as a protecting group, enabling:

  • Hydrolysis : Under basic conditions (NaOH/MeOH), it converts to carboxylic acid for further coupling .
  • Amidation : React with amines (e.g., morpholinoethylamine) via HATU-mediated activation to form bioactive amides .

Advanced: What role does regioselectivity play in synthesizing trifluoromethyl-substituted derivatives?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Amino groups at the 2-position direct electrophilic substitution to the 5-position .
  • Metal Catalysis : Palladium catalysts favor coupling at electron-deficient positions (e.g., para to trifluoromethyl) .
    Case Study : In Reference Example 63, the amino group directs cyanide substitution to the 6-position of pyrimidine, achieving >95% regioselectivity .

Basic: What safety considerations apply when handling this compound?

Methodological Answer:

  • Toxicity : Avoid inhalation; use fume hoods due to potential methanol release during ester hydrolysis .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent ester degradation.
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA from HPLC) before disposal .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Calculation : The trifluoromethyl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability.
  • Metabolic Sites : MD simulations identify ester cleavage as the primary metabolic pathway, aligning with in vitro hydrolysis data (t1/2 = 3–10 minutes in dermis) .
  • Docking Studies : Predict binding to prostaglandin receptors, explaining vasodilation effects observed in methyl nicotinate analogs .

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